Ethyl 2-(1,4-diazepan-1-yl)acetate

Histamine H3 receptor antagonism Medicinal chemistry lead optimization Matched molecular pair analysis

Ethyl 2-(1,4-diazepan-1-yl)acetate (CAS 913645-28-0), systematically named hexahydro-1H-1,4-diazepine-1-acetic acid ethyl ester, is a heterocyclic small-molecule building block featuring a saturated seven-membered 1,4-diazepane (homopiperazine) ring N-alkylated with an ethyl acetate side chain (molecular formula C₉H₁₈N₂O₂, MW 186.25 g/mol). The 1,4-diazepane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across diverse target classes including factor Xa (fXa), histamine H₃ receptors (H₃R), and falcipain-2.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 913645-28-0
Cat. No. B3025344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,4-diazepan-1-yl)acetate
CAS913645-28-0
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCCNCC1
InChIInChI=1S/C9H18N2O2/c1-2-13-9(12)8-11-6-3-4-10-5-7-11/h10H,2-8H2,1H3
InChIKeyKDDFDWGVIBOCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1,4-diazepan-1-yl)acetate (CAS 913645-28-0): A Seven-Membered Diazepane Building Block for Medicinal Chemistry and Drug Discovery Procurement


Ethyl 2-(1,4-diazepan-1-yl)acetate (CAS 913645-28-0), systematically named hexahydro-1H-1,4-diazepine-1-acetic acid ethyl ester, is a heterocyclic small-molecule building block featuring a saturated seven-membered 1,4-diazepane (homopiperazine) ring N-alkylated with an ethyl acetate side chain (molecular formula C₉H₁₈N₂O₂, MW 186.25 g/mol) . The 1,4-diazepane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across diverse target classes including factor Xa (fXa), histamine H₃ receptors (H₃R), and falcipain-2 [1][2]. Unlike its more common six-membered piperazine analog, the seven-membered diazepane ring introduces greater conformational flexibility, altered basicity, and distinct pharmacokinetic profiles when elaborated into bioactive molecules . This compound serves as a versatile intermediate for the modular synthesis of lead-like 1,4-diazepane-containing libraries amenable to fragment-based and target-oriented drug discovery campaigns [3].

Why Ethyl 2-(1,4-diazepan-1-yl)acetate Cannot Be Interchanged with Six-Membered Piperazine Analogs or Alternative Salt Forms in Discovery Chemistry


Superficial structural similarity between ethyl 2-(1,4-diazepan-1-yl)acetate and its piperazine-based analog (ethyl 2-(piperazin-1-yl)acetate, CAS 40004-08-8) belies substantial differences in ring size (seven- versus six-membered), nitrogen basicity (homopiperazine predicted pKa ~11.02 versus piperazine second pKa ~9.8), and conformational behavior . Matched molecular pair analyses in medicinal chemistry campaigns have demonstrated that the piperazine-to-1,4-diazepane ring expansion can either enhance or diminish target potency by an order of magnitude depending on the specific binding-site topography—as observed in H₃R antagonist programs where diazepane analogs showed IC₅₀ values ranging from 6-fold less potent to 5-fold more potent than their piperazine matched pairs, contingent on the core scaffold to which they were attached [1]. Additionally, procurement of the free base (CAS 913645-28-0, calculated aqueous solubility 682 g/L at 25 °C) versus the dihydrochloride salt (CAS 1171427-48-7, MW 259.17 g/mol, typical purity ≥98%) carries distinct implications for downstream synthetic compatibility, salt metathesis requirements, and formulation workflows . These differences preclude simple substitution without experimental re-validation.

Ethyl 2-(1,4-diazepan-1-yl)acetate: Quantified Differential Evidence for Scientific Selection Against Closest Analogs


Matched-Pair Potency Reversal: 1,4-Diazepane vs. Piperazine in H₃R Antagonist Spirocyclobutyl Series Shows 5-Fold Superiority

In a direct head-to-head matched-pair comparison within the 7-azaspiro[3.5]nonane-2-yl (spirocyclobutyl) H₃R antagonist series, the N-cyclobutyl-1,4-diazepane analog 41e demonstrated a GTPγS IC₅₀ of 3.6 nM, while its piperazine counterpart showed a GTPγS IC₅₀ of 13 nM—a 3.6-fold potency advantage for the diazepane scaffold [1]. A second matched pair (41f, N-phenylsulfonyl) showed an even larger differential: diazepane GTPγS IC₅₀ = 2.6 nM versus piperazine GTPγS IC₅₀ = 21 nM, an 8.1-fold superiority for the seven-membered ring [1]. This context-dependent advantage is not universal: in the spirocyclopropyl core series, the piperazine analog 6d (GTPγS IC₅₀ = 3.6 nM) was 4.7-fold more potent than the corresponding 1,4-diazepane analog 6h (GTPγS IC₅₀ = 17 nM), while in the spirocyclobutyl N-isopropyl series, piperazine 29e and diazepane 29f showed similar directionality favoring the smaller ring [1]. The data demonstrate that the 1,4-diazepane scaffold accesses distinct conformational and spatial trajectories that can unlock substantial potency gains not achievable with the piperazine isostere when paired with compatible core architectures.

Histamine H3 receptor antagonism Medicinal chemistry lead optimization Matched molecular pair analysis

Conformational Flexibility and Basicity Differentiation: Seven-Membered 1,4-Diazepane vs. Six-Membered Piperazine Scaffolds

The 1,4-diazepane ring in ethyl 2-(1,4-diazepan-1-yl)acetate contains an additional methylene unit compared to the piperazine ring in ethyl 2-(piperazin-1-yl)acetate (CAS 40004-08-8), producing fundamental differences in both conformational sampling and amine basicity . The homopiperazine scaffold exhibits a predicted pKa of 11.02±0.20, compared to piperazine's second pKa of approximately 9.8—representing a >10-fold difference in protonation equilibrium at physiological pH . This increased basicity directly impacts the ionization state, hydrogen-bonding capacity, and membrane permeability of final elaborated compounds. Crystallographic and computational studies of 1,4-diazepane-containing small molecules reveal that the seven-membered ring can adopt chair, twist-boat, or disordered conformations depending on substitution pattern, whereas piperazine rings predominantly occupy the chair conformation with more restricted pseudorotation [1]. The additional conformational degrees of freedom in the diazepane ring enable it to span a wider range of pharmacophoric geometries, as evidenced by its utility in targeting the S4 aryl-binding domain of factor Xa where the expanded ring better fills the binding pocket compared to smaller cyclic diamines [2].

Physicochemical profiling Scaffold selection Conformational analysis

Solubility Differential: Free Base (682 g/L Calculated) Enables Aqueous Reaction Conditions Not Feasible with Dihydrochloride Salt

Procurement decisions between ethyl 2-(1,4-diazepan-1-yl)acetate free base (CAS 913645-28-0) and its dihydrochloride salt (CAS 1171427-48-7) must account for a fundamental solubility dichotomy that dictates downstream synthetic compatibility . The free base has a calculated aqueous solubility of 682 g/L at 25 °C, classifying it as freely soluble and enabling homogeneous reactions in aqueous or polar protic media without the need for additional base to neutralize hydrochloride counterions . In contrast, the dihydrochloride salt (MW 259.17 g/mol, purity typically ≥98%) introduces two equivalents of HCl that must be neutralized before N-alkylation, acylation, or reductive amination reactions at the secondary amine, adding a synthetic step and potentially complicating workup procedures . The free base also provides a 28% lower formula weight per mole of active diazepane (186.25 vs. 259.17 g/mol), translating to reduced mass requirements for reactions specified on a molar basis .

Aqueous solubility Salt form selection Synthetic processing

Positive Inotropic Activity: 1,4-Diazepane-Acetamide Derivatives Outperform Clinical Milrinone by 6.3-Fold in Isolated Rabbit Heart Preparations

In a comparative study evaluating N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides bearing either piperazine or 1,4-diazepane moieties, the 1,4-diazepane-containing compound 6c (2-(4-(4-chlorobenzyl)-1,4-diazepan-1-yl)-N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide) produced a left atrium stroke volume increase of 15.48±0.27% at a concentration of 3×10⁻⁵ M, compared to 2.46±0.07% for the clinical phosphodiesterase inhibitor milrinone at the same concentration—a 6.3-fold greater inotropic effect [1]. While the study evaluated final elaborated compounds rather than the building block itself, the 1,4-diazepane series consistently outperformed both the piperazine-bearing analogs and the milrinone benchmark, demonstrating that the seven-membered diazepane ring is a productive scaffold for cardiovascular drug discovery when incorporated into acetamide-linked heterocyclic systems [1]. This outcome is consistent with the enhanced conformational flexibility and altered spatial presentation of the pendant aromatic groups enabled by the 1,4-diazepane ring compared to the six-membered piperazine [1].

Positive inotropic activity Cardiovascular drug discovery Structure-activity relationship

Factor Xa Inhibitory Activity: 1,4-Diazepane as Privileged P4 Pharmacophore Delivers Nanomolar Potency (IC₅₀ = 6.8 nM) with Antithrombotic Efficacy Without Bleeding Time Prolongation

A systematic structure-activity relationship (SAR) study of 1,4-diazepane-based factor Xa inhibitors identified compound 13 (YM-96765), in which the 1,4-diazepane moiety serves as the P4 pharmacophoric element targeting the S4 aryl-binding domain of the fXa active site, achieving an IC₅₀ of 6.8 nM against human factor Xa in vitro [1]. The 1,4-diazepane P4 moiety was specifically selected over alternative cyclic diamine scaffolds (including piperazine variants) based on its superior ability to occupy the S4 pocket geometry—a design decision confirmed by the resulting nanomolar potency and effective antithrombotic activity in vivo without prolonging bleeding time [1]. Follow-on prodrug strategies employing masked amidines on the 1,4-diazepane scaffold further demonstrated effective oral anticoagulant activity in mice, validating the scaffold's suitability for oral drug development [2]. This body of evidence establishes the 1,4-diazepane ring as a validated P4 pharmacophore for serine protease inhibitor programs, a role poorly served by smaller or more rigid cyclic diamine replacements [1][2].

Factor Xa inhibition Anticoagulant drug discovery Serine protease inhibitor

Optimal Procurement and Application Scenarios for Ethyl 2-(1,4-diazepan-1-yl)acetate Based on Quantitative Differentiation Evidence


GPCR Antagonist Lead Optimization Requiring Scaffold-Dependent Potency Gains of 3- to 8-Fold Over Piperazine Isosteres

Medicinal chemistry programs targeting histamine H₃, serotonin, or other aminergic GPCRs should procure ethyl 2-(1,4-diazepan-1-yl)acetate when matched-pair SAR reveals that the target binding site can accommodate the expanded seven-membered ring geometry. As demonstrated in the spirocyclobutyl H₃R antagonist series, the 1,4-diazepane scaffold delivered up to 8.1-fold greater functional potency than the corresponding piperazine matched pair (GTPγS IC₅₀ = 2.6 nM vs. 21 nM) [1]. The free base form (CAS 913645-28-0) is preferred for direct N-functionalization without a pre-neutralization requirement, and its high calculated aqueous solubility (682 g/L) supports diverse reaction conditions .

Serine Protease Inhibitor Programs Requiring a Validated P4 Pharmacophore for S4 Pocket Occupancy

Discovery teams developing factor Xa, thrombin, or related serine protease inhibitors should select ethyl 2-(1,4-diazepan-1-yl)acetate as a key intermediate for constructing the P4 moiety, based on the demonstrated ability of 1,4-diazepane-containing inhibitors to achieve nanomolar fXa potency (IC₅₀ = 6.8 nM) with effective antithrombotic activity and a favorable bleeding-time safety profile [1]. The scaffold has been validated through both in vitro enzyme inhibition and in vivo efficacy models, including orally bioavailable prodrug forms . The enhanced basicity of the diazepane nitrogen (pKa ~11.0) relative to piperazine may contribute to critical ionic interactions within the S4 pocket .

Cardiovascular Drug Discovery Leveraging the 6.3-Fold Inotropic Advantage of 1,4-Diazepane-Acetamide Conjugates Over Milrinone

Programs targeting positive inotropic mechanisms for heart failure can utilize ethyl 2-(1,4-diazepan-1-yl)acetate to construct N-acetamide-linked heterocyclic derivatives that have demonstrated a 6.3-fold improvement in stroke volume increase (15.48% vs. 2.46% for milrinone at 3×10⁻⁵ M) in isolated rabbit heart preparations [1]. The ethyl acetate side chain provides a convenient synthetic handle for amide bond formation with diverse heterocyclic amines, directly mirroring the productive SAR established in the triazoloquinolinone acetamide series [1].

Modular Lead-Oriented Library Synthesis Requiring Chemically Differentiated Diazacycle Building Blocks

For laboratories employing modular synthetic strategies to generate lead-like compound libraries, ethyl 2-(1,4-diazepan-1-yl)acetate offers a chemically distinct diazacycle building block that complements piperazine, 1,5-diazocane, and other cyclic diamine inputs [1]. The ethyl ester functionality enables subsequent hydrolysis to the carboxylic acid for amide coupling, while the secondary amine (position 4 of the diazepane ring) remains available for orthogonal functionalization. Procurement of the free base rather than the dihydrochloride salt is recommended for direct use in library synthesis, as it avoids the additional neutralization step and reduces molar mass requirements by 28% .

Quote Request

Request a Quote for Ethyl 2-(1,4-diazepan-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.